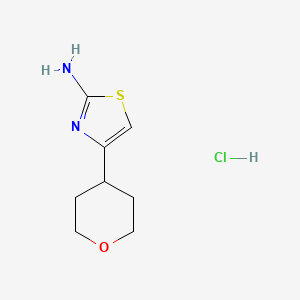

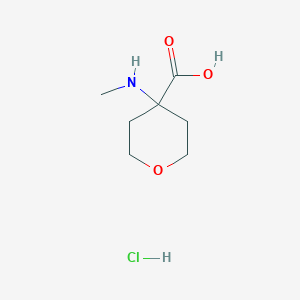

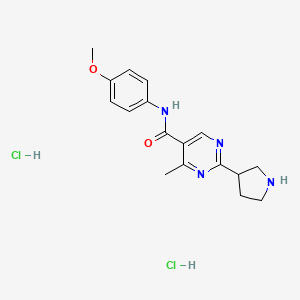

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride

Overview

Description

This would typically include the IUPAC name, other names, CAS number, molecular formula, and structure of the compound.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications

1. Neuropharmacology and Eating Disorders

- Orexin Receptor Antagonism in Binge Eating: Studies have indicated that certain thiazol-amine derivatives can act as antagonists for orexin receptors, playing a significant role in modulating feeding, arousal, stress, and drug abuse. Specific compounds have shown efficacy in selectively reducing binge eating for highly palatable food without affecting standard food pellet intake, suggesting their potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

2. Structural Chemistry and Material Science

- Quantitative Analysis of Noncovalent Interactions: Thiazol-amine derivatives have been studied for their noncovalent interactions, revealing insights into the nature and strength of these interactions, which are crucial in drug design and material science (El-Emam et al., 2020).

3. Photodegradation and Stability Studies

- Photo-degradation Analysis: The stability and degradation pathways of thiazole-containing compounds when exposed to light have been explored. This research is essential for understanding the storage and usage conditions of these compounds in pharmaceuticals and other applications (Wu, Hong, & Vogt, 2007).

4. Anti-inflammatory and Anticancer Applications

- Anti-inflammatory Properties: Some thiazol-amine derivatives have shown significant anti-inflammatory activities, potentially offering therapeutic options for inflammation-related disorders (Singh, Bhati, & Kumar, 2008).

- Anticancer Activities: Certain derivatives have been synthesized and found to exhibit comparable antiproliferative properties against human cancer cell lines to cisplatin, indicating their potential as cancer therapeutics (Matysiak et al., 2012).

5. Antibacterial and Antiviral Research

- Antibacterial and Antiviral Agents: Research has been conducted to evaluate the efficacy of thiazol-amine derivatives as antibacterial and antiviral agents, with some compounds showing promise against various bacteria, fungi, and viruses (Dabholkar & Parab, 2011; Stachulski et al., 2011) (https://consensus.app/papers/thiazolides-agents-inhibition-hepatitis-virus-stachulski/c44bae6c1c995446958931d28a9a0f8c/?utm_source=chatgpt).

6. Synthesis and Drug Design

- Synthesis and Drug Design: The design, synthesis, and biological screening of thiazol-amine derivatives for various biomedical applications have been extensively studied. These investigations include evaluating their potential as HIV-1 reverse transcriptase inhibitors, exploring novel systems for drug transport, and assessing their cytotoxicity and induction of apoptosis in human leukemia cells (Gawali et al., 2018; Asela et al., 2017; Chandrappa et al., 2009) (https://consensus.app/papers/gold-nanoparticles-stabilized-novel-system-drug-asela/dda9666da25c5b638dddbd63e4285df2/?utm_source=chatgpt) (https://consensus.app/papers/synthesis-chandrappa/dc9e3e855b2f514b86433e2da56a022c/?utm_source=chatgpt).

Safety And Hazards

This would involve studying the toxicity of the compound, its potential hazards, and the precautions that should be taken when handling it.

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on its mechanism of action.

I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

properties

IUPAC Name |

4-(oxan-4-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c9-8-10-7(5-12-8)6-1-3-11-4-2-6;/h5-6H,1-4H2,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDLOGRZCITXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CSC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)

![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)